molecular formula C8H5F3N2O3 B1532029 N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide CAS No. 1357942-94-9

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

Cat. No. B1532029
M. Wt: 234.13 g/mol
InChI Key: VJTQAKMQWIWCHN-UHFFFAOYSA-N
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Description

“N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13200 . It is used in scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of “N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide” consists of an acetamide group (CH3CONH-) attached to a nitrophenyl group that has three fluorine atoms at positions 3, 4, and 5 . The exact mass of the molecule is 234.02500 .


Physical And Chemical Properties Analysis

“N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide” has a molecular weight of 234.13200 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Organic Non-linear Optical Materials

N-(3-nitrophenyl)acetamide, a compound related to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, demonstrates properties significant in the development of organic non-linear optical materials. Its crystallographic study showcases the potential for applications in optical technologies (L. Mahalakshmi, V. Upadhyaya, T. Row, 2002).

Photoreactions in Solvents

Research on flutamide, which shares a similar nitro and trifluoromethyl phenyl structure, examines its photoreactions in different solvents, providing insights into how such compounds behave under UV light, a study relevant to understanding the photostability and photochemistry of similar acetamides (Y. Watanabe, S. Fukuyoshi, A. Oda, 2015).

Antimalarial Activity

The synthesis and quantitative structure-activity relationships of compounds related to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide have been studied for their antimalarial activity, indicating potential applications in developing new antimalarial agents (L. M. Werbel, P. D. Cook, E. Elslager, et al., 1986).

Anticancer, Anti-Inflammatory, and Analgesic Activities

The development of new chemical entities, including 2-(substituted phenoxy)acetamide derivatives, for potential anticancer, anti-inflammatory, and analgesic applications highlights the therapeutic possibilities of compounds within the same chemical family (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Catalytic Hydrogenation and Green Synthesis

The catalytic hydrogenation of N-(3-nitrophenyl)acetamide derivatives is explored for the green synthesis of important intermediates, underscoring the environmental benefits and efficiency of new synthetic routes for related compounds (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(3,4,5-trifluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c1-3(14)12-5-2-4(9)6(10)7(11)8(5)13(15)16/h2H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTQAKMQWIWCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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